![molecular formula C24H32N4O4S B2651928 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide CAS No. 422289-21-2](/img/structure/B2651928.png)
4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- Research has shown that derivatives of quinazolinone, a chemical structure related to 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide, can be synthesized and tested for antimicrobial activities. For instance, El-zohry and Abd-Alla (2007) synthesized 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives and tested them as antimicrobial agents, comparing their effectiveness with tetracycline (El-zohry & Abd-Alla, 2007).
Antitumor Activity
- Similar compounds have also been explored for their antitumor properties. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. They found certain derivatives to be significantly potent, demonstrating broad-spectrum antitumor activity with mean GI50 values of 10.47, 7.24, and 14.12 µM, respectively (Al-Suwaidan et al., 2016).
Potential Alpha 1-Adrenoceptor Antagonists
- Research into similar compounds includes the exploration of their potential as alpha 1-adrenoceptor antagonists. Bordner et al. (1988) studied 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for alpha-adrenoceptor binding affinity and antihypertensive activity, providing insights into the binding mechanisms and structural requirements for effective alpha 1-adrenoceptor antagonism (Bordner et al., 1988).
Neurokinin-1 Receptor Antagonist
- A related study by Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist that demonstrated efficacy in pre-clinical tests for emesis and depression. This study showcases the potential therapeutic applications of such compounds in neurological and psychological disorders (Harrison et al., 2001).
Synthesis Methods
- The synthesis of quinazolinone derivatives and related compounds is a key area of research. Davoodnia et al. (2010) developed a simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones, demonstrating the use of tetrabutylammonium bromide as a novel ionic liquid catalyst (Davoodnia et al., 2010).
Inodilator Effect Comparison
- The pharmacological actions of tetrahydroisoquinoline derivatives, which are closely related to the structure , have been examined for their potential therapeutic applications. Chong et al. (1998) compared the inodilator effects of various compounds, including tetrahydroisoquinolines, revealing their potential utility in treating conditions like congestive heart failure (Chong et al., 1998).
Eigenschaften
IUPAC Name |
4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-21(25-15-18-9-6-14-32-18)12-5-13-28-23(31)19-10-3-4-11-20(19)27-24(28)33-16-22(30)26-17-7-1-2-8-17/h3-4,10-11,17-18H,1-2,5-9,12-16H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENYVHMUJYIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


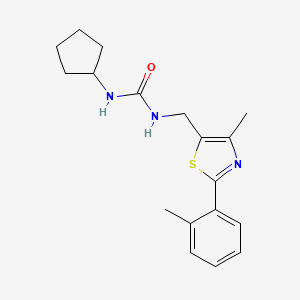
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
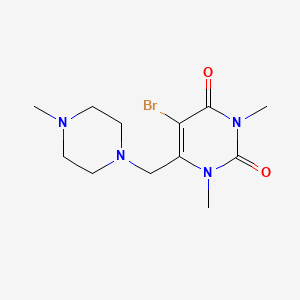


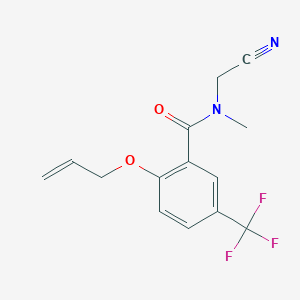



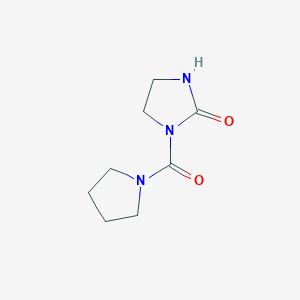
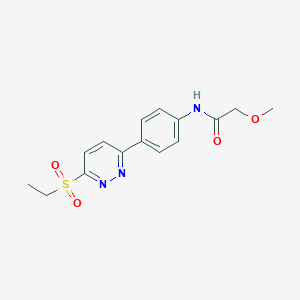
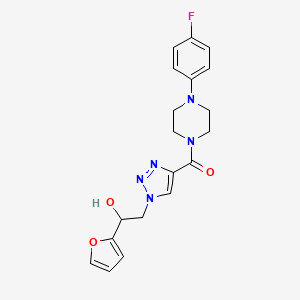
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)